Benzene, [3-(2-propenyl)-1-octynyl]-
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Overview
Description
Benzene, [3-(2-propenyl)-1-octynyl]-: is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-(2-propenyl)-1-octynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [3-(2-propenyl)-1-octynyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process.
Chemical Reactions Analysis
Types of Reactions: Benzene, [3-(2-propenyl)-1-octynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, [3-(2-propenyl)-1-octynyl]- is used as a building block in organic synthesis, enabling the creation of more complex molecules through various coupling reactions .
Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, Benzene, [3-(2-propenyl)-1-octynyl]- can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions .
Mechanism of Action
The mechanism of action of Benzene, [3-(2-propenyl)-1-octynyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions, while the propenyl and octynyl groups can engage in hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Allylbenzene: Similar in structure but lacks the octynyl group.
Phenylpropene: Another related compound with a simpler structure.
Eugenol: Contains a methoxy group in addition to the allyl group.
Uniqueness: Benzene, [3-(2-propenyl)-1-octynyl]- is unique due to the presence of both the propenyl and octynyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs .
Properties
CAS No. |
491859-66-6 |
---|---|
Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
3-prop-2-enyloct-1-ynylbenzene |
InChI |
InChI=1S/C17H22/c1-3-5-7-11-16(10-4-2)14-15-17-12-8-6-9-13-17/h4,6,8-9,12-13,16H,2-3,5,7,10-11H2,1H3 |
InChI Key |
NEQFTPGJSUAVGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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